molecular formula C6H4N2OS B15045809 3-(2-Thienyl)-1,2,5-oxadiazole

3-(2-Thienyl)-1,2,5-oxadiazole

Cat. No.: B15045809
M. Wt: 152.18 g/mol
InChI Key: CNIITXLGGMHRPE-UHFFFAOYSA-N
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Description

3-(2-Thienyl)-1,2,5-oxadiazole is a heterocyclic compound that contains a five-membered ring structure composed of sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thienyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxylic acid hydrazide with nitrous acid, which leads to the formation of the oxadiazole ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2-Thienyl)-1,2,5-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring.

Scientific Research Applications

3-(2-Thienyl)-1,2,5-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.

    Industry: In the field of materials science, this compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-(2-Thienyl)-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Di(2-thienyl)pyrrole: This compound shares the thiophene ring structure but differs in the heterocyclic core.

    Thiazole: Another heterocyclic compound with a sulfur atom, but with a different ring structure.

    1,3,4-Thiadiazole: Similar in having a five-membered ring with nitrogen and sulfur atoms.

Uniqueness

3-(2-Thienyl)-1,2,5-oxadiazole is unique due to its specific arrangement of sulfur, nitrogen, and oxygen atoms within the ring structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

3-thiophen-2-yl-1,2,5-oxadiazole

InChI

InChI=1S/C6H4N2OS/c1-2-6(10-3-1)5-4-7-9-8-5/h1-4H

InChI Key

CNIITXLGGMHRPE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NON=C2

Origin of Product

United States

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